N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13-10-19(24)22(16-8-4-5-9-17(16)25-13)12-18(23)21-11-14-6-2-3-7-15(14)20/h2-9,13H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVYIHOPRUEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that belongs to the class of benzo[1,5]thiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The compound features a thiazepine ring, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the thiazepine core through cyclization.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Acetylation to yield the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : Studies have shown that derivatives can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells.
- Colon Cancer : The compound has demonstrated cytotoxic effects against HCT116 colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been documented in various studies.
- Cell Cycle Arrest : Compounds have been reported to cause G1 or G2 phase arrest in cancer cells.
Case Studies
-
Study on Antiproliferative Effects : A study evaluated the effects of thiazepine derivatives on various cancer cell lines, showing that N-(2-chlorobenzyl)-substituted compounds had IC50 values in the micromolar range against breast and colon cancer cells .
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HCT116 (Colon) 15.0 - Mechanistic Study : Another study focused on the mechanistic pathways involved in the anticancer activity, revealing that these compounds could disrupt mitochondrial function and activate caspase-dependent apoptosis .
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzo[b][1,4]thiazepin-4-one vs. Benzo[f][1,4]oxazepine (): The compound in contains a benzoxazepine core (oxygen instead of sulfur) and a pyridyl ethyl substituent.
Benzo[b][1,4]thiazepin-4-one vs. 1,4-Thiazine ():
The six-membered 1,4-thiazine ring in lacks the conformational flexibility of the seven-membered thiazepine, which may limit interactions with bulkier biological targets .
Substituent Effects
N-(4-Ethoxyphenyl) Derivative ():
This compound features a furan-2-yl group on the thiazepine ring and a 4-ethoxyphenyl acetamide substituent. The ethoxy group enhances solubility but may reduce membrane permeability compared to the chloro substituent in the target compound .N-(4-Fluorobenzyl) Derivative ():
Substitution with a 3,4-dimethoxyphenyl group on the thiazepine and a 4-fluorobenzyl acetamide side chain introduces steric bulk and electron-withdrawing effects. Fluorine’s electronegativity could improve metabolic stability relative to chlorine .
Molecular Properties and Pharmacological Implications
Table 1: Comparative Data of Selected Benzo[b][1,4]thiazepin-4-one Derivatives
Key Observations :
- Molecular Weight : The target compound has the lowest molecular weight (372.9 g/mol), favoring better bioavailability.
- Ethoxy (): Increases polarity but may reduce blood-brain barrier penetration. Fluorine (): Improves metabolic stability and electron density.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
